3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate
Description
3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate (CAS: 93919-60-9) is a multifunctional compound characterized by a neodecanoate ester backbone linked to a 2-hydroxypropyl group substituted with tertiary aminoethyl chains. Its molecular formula is C₁₇H₃₇N₃O₃, with a molecular weight of 331.49 g/mol and a calculated XLogP3 value of 1.3, indicating moderate lipophilicity . Industrially, it is marketed as a specialty chemical, possibly for use in polymer synthesis or as a surfactant intermediate .
Properties
CAS No. |
93919-60-9 |
|---|---|
Molecular Formula |
C17H37N3O3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
[3-[2-(2-aminoethylamino)ethylamino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C17H37N3O3/c1-17(2,3)8-6-4-5-7-16(22)23-14-15(21)13-20-12-11-19-10-9-18/h15,19-21H,4-14,18H2,1-3H3 |
InChI Key |
IVWNWZQVYIWMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OCC(CNCCNCCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate typically involves the reaction of neodecanoic acid with 3-[[2-[(2-aminoethyl)amino]ethyl]amino]-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using high-purity reactants and advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: The amino groups in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups
Mechanism of Action
The mechanism by which 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with other molecules, influencing their structure and function. This compound can also act as a chelating agent, binding to metal ions and affecting their reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aminoethyl-Substituted Propanolamine Derivatives
L-748,337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide)
- Structure: Shares a hydroxypropylamine core with tertiary aminoethyl substitutions but incorporates a phenylsulfonamide group instead of a neodecanoate ester.
- Function : A selective human beta(3)-adrenergic receptor (beta(3)-AR) antagonist with high affinity (Ki = 4.0 ± 0.4 nM) and >45-fold selectivity over beta(2)-AR .
- Key Differences: Bioactivity: Unlike 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate, L-748,337 is pharmacologically active, targeting metabolic pathways in adipocytes . Lipophilicity: The neodecanoate ester in the target compound likely enhances membrane permeability compared to L-748,337’s sulfonamide group.
BRL37344 (Sodium 4-(2-[2-hydroxy-3-chlorophenyl]ethylamino)propylphenoxyacetate)
- Structure: Contains a phenoxyacetate group and chlorophenyl moiety, differing significantly from the neodecanoate ester in the target compound.
Ester-Functionalized Amino Alcohols
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl][ ] ]amino-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10)
- Structure: Features a pyridinyl-ethenyl-cyano group and a pyrimidinyl propenoate ester, contrasting with the aliphatic neodecanoate ester in the target compound.
- Synthesis: Prepared via condensation of aromatic amines with cyano-ethenyl intermediates, a method distinct from the target compound’s likely esterification pathway .
- Applications: Used in synthesizing α,β-didehydro-α-amino acid derivatives, whereas the target compound’s role is less defined .
Physicochemical and Functional Comparison Table
Research Findings and Limitations
- Structural Insights: The tertiary aminoethyl chains in 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate may enhance chelation or surfactant properties, unlike the sulfonamide or pyridinyl groups in comparators .
- Functional Gaps: No peer-reviewed studies directly evaluate its biological activity, unlike beta(3)-AR ligands such as L-748,337 or BRL37344 .
- Industrial Relevance : Its commercial availability suggests utility in coatings or emulsifiers, whereas similar compounds are primarily research tools .
Biological Activity
3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate, also known by its CAS number 94442-08-7, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C30H64N4O3
- Molar Mass : 528.85 g/mol
- CAS Number : 94442-08-7
This compound is a derivative of neodecanoic acid and features multiple amino groups, which are critical for its biological interactions.
The biological activity of 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate can be attributed to several mechanisms:
- Surface Activity : The compound exhibits surface-active properties, which can enhance the solubility and bioavailability of other therapeutic agents.
- Cell Membrane Interaction : Its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability, which can influence cellular uptake of drugs or nutrients.
- Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzymatic activities involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.
In Vitro Studies
In vitro studies have demonstrated that 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate can affect various cell lines. Notable findings include:
- Cytotoxicity : The compound exhibited cytotoxic effects on certain cancer cell lines, indicating potential as an anti-cancer agent.
- Cell Proliferation : It has been observed to inhibit cell proliferation in specific conditions, suggesting a role in regulating cell growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Cytotoxicity |
| MCF-7 | 20 | Inhibition of proliferation |
| A549 | 18 | Cytotoxicity |
In Vivo Studies
Animal model studies are essential for understanding the broader implications of this compound's biological activity. Research indicates:
- Anti-inflammatory Effects : In vivo models show reduced inflammation markers when treated with the compound.
- Toxicity Assessment : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Case Studies
-
Case Study on Cancer Treatment :
- A study involving mice implanted with tumor cells showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Histological analysis indicated apoptosis in treated tumors, supporting its potential role as an anti-cancer agent.
-
Case Study on Inflammatory Diseases :
- In a model of induced arthritis, administration of the compound led to decreased joint swelling and pain behavior in animals, highlighting its anti-inflammatory properties.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activity of 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate. Key areas for future investigation include:
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific targets.
- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans for potential therapeutic applications.
- Formulation Development : Exploring formulations that enhance its bioavailability and therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
